Cas no 2172173-35-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid
- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid
- EN300-1502108
- 2172173-35-0
-
- インチ: 1S/C26H23N3O5/c30-23(29-26(24(31)32)13-6-14-26)21-11-5-12-22(27-21)28-25(33)34-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-5,7-12,20H,6,13-15H2,(H,29,30)(H,31,32)(H,27,28,33)
- InChIKey: KMEQXLHGTWWDCG-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCC1)NC(C1C=CC=C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)N=1)=O)=O
計算された属性
- せいみつぶんしりょう: 457.16377084g/mol
- どういたいしつりょう: 457.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502108-2500mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1502108-500mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1502108-0.05g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1502108-5.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1502108-10.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1502108-10000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1502108-0.25g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1502108-1000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1502108-5000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1502108-50mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-amido]cyclobutane-1-carboxylic acid |
2172173-35-0 | 50mg |
$2829.0 | 2023-09-27 |
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid (CAS No. 2172173-35-0)
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid, identified by its CAS number 2172173-35-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, an amidocyclobutane moiety, and a fluorenylmethoxycarbonyl (Fmoc) protected amino group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.
The structural composition of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid is meticulously designed to facilitate interactions with biological targets. The pyridine ring, a common pharmacophore in many bioactive molecules, is known for its ability to engage in hydrogen bonding and π-stacking interactions with biological receptors. This feature is particularly valuable in the design of small-molecule inhibitors and agonists. Additionally, the amidocyclobutane unit introduces rigidity to the molecular structure, which can enhance binding affinity and selectivity. The Fmoc group, while primarily used as a protecting group in peptide synthesis, also contributes to the compound's solubility and stability under various experimental conditions.
In recent years, there has been a growing interest in the development of novel compounds that combine multiple pharmacophoric elements to achieve enhanced therapeutic efficacy. The combination of a pyridine moiety with an amidocyclobutane scaffold has been explored in several drug candidates targeting neurological disorders, cancer, and inflammatory diseases. For instance, studies have shown that pyridine-based compounds can modulate neurotransmitter receptors, while amidocyclobutane derivatives exhibit promising anti-proliferative effects. The unique structural features of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-amidocyclobutane-1-carboxylic acid make it a valuable candidate for further investigation in these areas.
The fluorenylmethoxycarbonyl (Fmoc) group in 1-6-((9H-fluoren-9 -yl)methoxycarbonyl}amino)pyridine -2-amidocyclobutane -1-carboxylic acid serves multiple purposes beyond its traditional role in peptide synthesis. It acts as a protecting group for the amino function, preventing unwanted side reactions during synthetic transformations. Moreover, the fluorene moiety itself is known for its photophysical properties, which can be exploited in applications such as fluorescent probes and bioimaging agents. This dual functionality makes 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid a versatile building block for the design of multifunctional therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid with biological targets with unprecedented accuracy. These computational studies have revealed that the compound can interact with various protein kinases and transcription factors, suggesting its potential as an inhibitor or modulator of these enzymes. Such insights are crucial for rational drug design and for optimizing lead compounds towards clinical candidates.
The synthesis of 1 -6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the Fmoc group necessitates careful handling to prevent deprotection under harsh conditions. Additionally, the formation of the amidocyclobutane ring requires specialized catalytic systems or coupling reactions that ensure high yields and minimal byproducts. Despite these challenges, recent improvements in synthetic methodologies have made it feasible to produce this compound on a larger scale, facilitating further research and development.
In conclusion, 1 -(6-((9H-fluoren -9 -yl)methoxyc arbonyl}amino)pyridine -2-amidoc yclobutane -1-carboxylic acid (CAS No. 2172173 35 0) represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features, combined with its potential biological activities, make it an attractive target for further investigation. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the development of next-generation pharmaceuticals.
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